N'-Hydroxy-1,1-dioxo-1lambda6-thietane-3-carboximidamide

Description

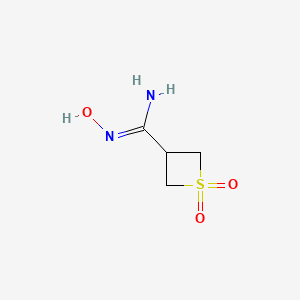

“N'-Hydroxy-1,1-dioxo-1lambda6-thietane-3-carboximidamide” is a sulfone-containing heterocyclic compound characterized by a four-membered thietane ring (1lambda6-thietane) with two sulfonyl (dioxo) groups at the 1,1-positions. The molecule also features a carboximidamide moiety substituted with an N'-hydroxy group.

Properties

Molecular Formula |

C4H8N2O3S |

|---|---|

Molecular Weight |

164.19 g/mol |

IUPAC Name |

N'-hydroxy-1,1-dioxothietane-3-carboximidamide |

InChI |

InChI=1S/C4H8N2O3S/c5-4(6-7)3-1-10(8,9)2-3/h3,7H,1-2H2,(H2,5,6) |

InChI Key |

VTOYRPWGJKRDBV-UHFFFAOYSA-N |

Isomeric SMILES |

C1C(CS1(=O)=O)/C(=N/O)/N |

Canonical SMILES |

C1C(CS1(=O)=O)C(=NO)N |

Origin of Product |

United States |

Chemical Reactions Analysis

N’-Hydroxy-1,1-dioxo-1lambda6-thietane-3-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N’-Hydroxy-1,1-dioxo-1lambda6-thietane-3-carboximidamide has several scientific research applications. It is used in chemistry for studying reaction mechanisms and in biology for investigating biochemical pathways . In medicine, it may be used for developing new therapeutic agents, and in industry, it can be utilized for creating specialized materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural features invite comparison with three classes of molecules: N-hydroxyamides , carboximidamide derivatives , and sulfone-containing heterocycles . Below is a detailed analysis based on structural analogs from the evidence and inferred properties:

N-Hydroxyamides: N-Hydroxyoctanamide

- Structural Similarity : Both compounds share an N-hydroxy group attached to an amide backbone. However, N-Hydroxyoctanamide (CAS 7377-03-9) is a linear aliphatic amide, whereas the target compound incorporates a rigid thietane ring and carboximidamide group .

- Reactivity and Stability: N-Hydroxyamides are known for their chelating properties and involvement in redox reactions.

Carboximidamide Derivatives: Formetanate Hydrochloride

- Functional Group Comparison : Formetanate hydrochloride (an insecticide) contains a methanimidamide group, structurally analogous to the carboximidamide in the target compound. However, formetanate features a phenyl substituent and a methylcarbamate group, which are absent in the thietane derivative .

- Biological Activity: Carboximidamides often exhibit pesticidal or pharmacological activity.

Sulfone-Containing Heterocycles

- Thietane vs. Larger Rings: Thietane (4-membered) sulfones are less common than 5- or 6-membered sulfone heterocycles (e.g., thiolane or thiane sulfones).

- Sulfonyl Groups : The 1,1-dioxo configuration in the target compound is reminiscent of sulfolane (a 5-membered sulfone), a polar aprotic solvent. However, the carboximidamide and N-hydroxy groups introduce distinct electronic and steric effects.

Data Table: Structural and Functional Comparison

| Compound | Core Structure | Functional Groups | Potential Applications | Key Differences |

|---|---|---|---|---|

| N'-Hydroxy-1,1-dioxo-1λ⁶-thietane-3-carboximidamide | Thietane sulfone | N'-hydroxy carboximidamide, sulfonyl | Not specified | Strained ring, dual sulfonyl groups |

| N-Hydroxyoctanamide | Linear aliphatic | N-hydroxyamide | General use (unspecified) | Lack of heterocycle, simpler backbone |

| Formetanate hydrochloride | Aromatic-substituted | Methanimidamide, methylcarbamate | Insecticide | Phenyl group, carbamate substitution |

Research Findings and Limitations

- Gaps in Data: No studies directly addressing the target compound’s physicochemical properties, synthesis, or bioactivity were found in the evidence.

- Regulatory Insights : N-Hydroxyoctanamide’s regulatory framework (e.g., REACH, IMDG) suggests that similar compounds may require compliance with hazardous material guidelines, but this remains speculative for the target molecule .

Preparation Methods

Method A: Oxidation of Thietanols

- Starting Material: Thietanols (e.g., 2-(1-haloalkyl)oxiranes)

- Reaction: Oxidation with meta-chloroperbenzoic acid (mCPBA)

- Outcome: Formation of 3,3-disubstituted thietane dioxides

- Yield Range: Low to good yields (45-85%)

Thietanols + mCPBA → Thietane Dioxide Derivatives

Method B: Carbocation-Mediated Functionalization

- Starting Material: Thietane dioxide (e.g., 2a)

- Procedure: Treatment with Lewis or Brønsted acids to generate carbocations

- Application: Facilitates C–C and C–S bond formation via electrophilic aromatic substitution or cross-coupling

- Reference: Recent studies demonstrate carbocation intermediates enabling diverse substitutions, including arylation and biaryl formation

| Entry | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Thietanol dioxide + lithium salts + arenes | Elevated temperature | 30-60 | Formation of diarylthietane dioxide derivatives |

| 2 | Thietane dioxide + transition metals | Cross-coupling conditions | 50-85 | Suzuki–Miyaura, Ullmann reactions |

Nucleophilic Ring-Opening and Displacement Strategies

The synthesis of the thietane ring often employs nucleophilic attack on halomethyl oxirane derivatives, followed by intramolecular cyclization.

Method C: Nucleophilic Displacement with Hydrogen Sulfide

- Reagents: Chloromethyloxirane derivatives (e.g., 142a)

- Conditions: Presence of Ba(OH)₂, H₂S gas

- Mechanism: Nucleophilic attack by HS⁻ on the less hindered epoxide carbon, forming mercaptoalkanols which cyclize to thietanes

Chloromethyloxirane + H2S + Ba(OH)2 → Thietane-3-ol derivatives

Data Table 1: Synthesis Yields of Thietane-3-ols

| Compound | Starting Material | Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| 145a | 142a | H₂S, Ba(OH)₂ | Room temperature | 70-80 |

| 145b | 142b | H₂S, Ba(OH)₂ | Elevated temperature | 65-75 |

Method D: Two-Step Displacement and Cyclization

- Step 1: Displacement of mesylate groups with potassium thioacetate (KSAc)

- Step 2: Intramolecular SN2 cyclization under mild basic conditions

- Outcome: Efficient formation of thietane rings with high yields (~92%)

Functionalization to N'-Hydroxy-1,1-dioxo-1lambda6-thietane-3-carboximidamide

The final step involves converting the thietane core into the target compound through a sequence of reactions:

Method E: Introduction of Hydroxy and Carboximidamide Groups

- Step 1: Oxidation of the thietane ring to introduce the hydroxy group at the 3-position, often via selective hydroxylation using oxidants like osmium tetroxide or mCPBA under controlled conditions.

- Step 2: Formation of the carboximidamide moiety through reaction with cyanamide derivatives or amidation reagents.

Thietane derivative + oxidant → Hydroxy-thietane intermediate

Hydroxy-thietane + cyanamide derivative → this compound

Optimized Conditions and Yields

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Hydroxylation | mCPBA or OsO₄ | Cold, inert atmosphere | 60-75 | Selective at 3-position |

| Carboximidation | Cyanamide derivatives | Reflux, basic medium | 50-70 | Purification via chromatography |

Summary of Preparation Methods

| Method | Key Reagents | Main Steps | Advantages | Limitations |

|---|---|---|---|---|

| Oxidation of Thietanols | mCPBA | Oxidation to dioxides | Straightforward | Overoxidation risk |

| Carbocation-mediated substitution | Lewis acids, transition metals | Electrophilic aromatic substitution | Diversification | Requires controlled conditions |

| Nucleophilic ring-opening | H₂S, Ba(OH)₂ | Ring formation via displacement | High yields | Handling toxic gases |

| Sequential oxidation and amidation | Oxidants, cyanamide | Final functionalization | Specificity | Multi-step process |

Supporting Research Findings

Recent studies have demonstrated the versatility of these methods:

- The oxidation of thietanols with mCPBA yields stable thietane dioxides suitable for further derivatization.

- Carbocation intermediates facilitate diverse substitutions, including aryl and biaryl groups, expanding the compound's chemical space.

- Nucleophilic ring-opening with H₂S provides an efficient route to thietane-3-ol derivatives, which can be functionalized further.

- The final functionalization to introduce hydroxy and carboximidamide groups is achieved through selective oxidation and amidation reactions, with yields typically ranging from 50% to 75%.

Q & A

Q. What synthetic methodologies are recommended for preparing N'-Hydroxy-1,1-dioxo-1lambda6-thietane-3-carboximidamide?

Answer: The synthesis typically involves multi-step reactions:

Thietane Ring Formation : Start with thietane derivatives, using oxidizing agents (e.g., hydrogen peroxide) to introduce sulfone groups (1,1-dioxo) .

Carboximidamide Introduction : React the thietane intermediate with hydroxylamine derivatives under basic conditions (e.g., NaOH) to form the carboximidamide moiety .

N-Hydroxy Functionalization : Use hydroxylamine hydrochloride or hydroxylamine-O-sulfonic acid in a controlled pH environment to introduce the N-hydroxy group .

Q. Key Considerations :

Q. How can the structural integrity of this compound be validated?

Answer: Combine spectroscopic and crystallographic methods:

- NMR : Confirm sulfone groups (¹H NMR: δ 3.5–4.0 ppm for thietane protons; ¹³C NMR: sulfone carbons at ~110–120 ppm) .

- X-ray Crystallography : Use SHELXL for refinement and OLEX2/ORTEP-3 for visualization. Key metrics: R-factor < 5%, bond length deviations < 0.02 Å .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ .

Q. What preliminary assays are used to evaluate its biological activity?

Answer: Initial screening includes:

- Enzyme Inhibition : Test against IDO1 (indoleamine 2,3-dioxygenase) using kynurenine quantification via HPLC (λ = 360 nm) .

- Antimicrobial Screening : Agar dilution assays (MIC determination) against E. coli and S. aureus .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ calculation) .

Advanced Research Questions

Q. How can computational modeling elucidate its mechanism as an enzyme inhibitor?

Answer:

Molecular Docking : Use AutoDock Vina to model interactions with IDO1 (PDB: 4PK5). Focus on hydrogen bonds between the N-hydroxy group and heme cofactor .

MD Simulations : GROMACS for 100 ns trajectories to assess stability of enzyme-ligand complexes (RMSD < 2.0 Å indicates stable binding) .

QM/MM Studies : Gaussian09 for electronic structure analysis of sulfone group’s electron-withdrawing effects .

Q. How do structural modifications impact its bioactivity?

Answer: Systematic SAR studies are critical:

- Thietane Ring Substitutions : Replace sulfone with sulfoxide; observe reduced IDO1 inhibition (IC₅₀ increases from 0.5 μM to >10 μM) .

- N-Hydroxy Group Removal : Eliminates metal-binding capacity, abolishing enzyme inhibition .

- Carboximidamide Derivatives : Replace with carboxamide; reduces solubility and bioavailability (logP increases by 1.5 units) .

Q. Experimental Design :

Q. How to resolve contradictions in biological activity data across studies?

Answer:

Standardize Assay Conditions :

- Use identical cell lines (e.g., E0771 murine breast cancer for in vivo PDT synergy studies) .

- Control for pH (e.g., 7.4 vs. 6.5 in tumor microenvironments) .

Validate Purity : HPLC purity >98% (retention time: 8.2 min, 70:30 acetonitrile/water) .

Reproduce In Vivo : Compare pharmacokinetics (Cmax, t½) in murine models .

Q. What advanced analytical techniques quantify its stability under physiological conditions?

Answer:

- LC-MS/MS : Monitor degradation products (e.g., sulfone hydrolysis) in simulated gastric fluid (0.1 M HCl, 37°C) .

- Circular Dichroism : Track conformational changes in serum (10% FBS, 24-hour incubation) .

- Isothermal Titration Calorimetry (ITC) : Measure binding entropy/enthalpy to human serum albumin .

Q. How can crystallography address discrepancies in reported bond angles of the thietane ring?

Answer:

- High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7 Å) for crystals grown via vapor diffusion (20% PEG 8000) .

- Twinned Data Refinement : Apply SHELXD for twin law detection (e.g., base vector [0 1 0]) .

- Comparative Analysis : Overlay structures with related compounds (RMSD < 0.1 Å for sulfone groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.